N-Cbz-9-azabicyclo[3.3.1]nonan-3-one (CAS 146747-65-1) is a protected bicyclic ketone featuring a rigid granatane scaffold. The presence of the N-carboxybenzyl (Cbz) protecting group makes it a crucial intermediate in multi-step syntheses, particularly in pharmaceutical development where precise stereochemical control and compatibility with specific reaction pathways are required. Its primary role is as a precursor for constructing more complex, biologically active molecules where the defined three-dimensional structure of the bicyclic core is essential for target engagement.
Substituting N-Cbz-9-azabicyclo[3.3.1]nonan-3-one with analogs like the N-Boc protected version or the unprotected granatanone core is often unviable from a process chemistry perspective. The choice of the N-protecting group is a critical design decision based on orthogonality—the ability to deprotect one group without affecting others. The Cbz group is uniquely stable to the acidic conditions (e.g., trifluoroacetic acid) required to remove a Boc group. Therefore, in synthetic routes that involve subsequent acid-catalyzed reactions, substituting this Cbz-protected compound with an acid-labile N-Boc analog would lead to premature deprotection and catastrophic failure of the synthesis pathway. The specific protecting group also quantitatively influences the stereochemical outcome of downstream reactions, making simple substitution unreliable for achieving the target molecule's required purity and conformation.
The primary procurement driver for the N-Cbz variant over the common N-Boc alternative is its orthogonal stability profile. The Cbz group is robust under strong acidic conditions that are required to cleave the Boc group. This chemical distinction is not trivial; it is a fundamental design choice in multi-step synthesis. A process requiring an acid-catalyzed cyclization or hydrolysis step after the introduction of the bicyclic core necessitates the use of the Cbz-protected form to prevent unintended deprotection.
| Evidence Dimension | Deprotection Conditions |
| Target Compound Data | Stable to typical acidic deprotection reagents (e.g., TFA, HCl) |
| Comparator Or Baseline | N-Boc-9-azabicyclo[3.3.1]nonan-3-one: Cleaved by strong acids (TFA, HCl) |
| Quantified Difference | Qualitatively orthogonal; one is stable where the other is labile. |
| Conditions | Standard organic synthesis deprotection protocols. |
This allows for a broader range of subsequent chemical transformations, specifically those requiring acidic conditions, which would be incompatible with an N-Boc protected intermediate.
The rigid 9-azabicyclo[3.3.1]nonane scaffold is a validated platform for developing highly selective G-protein coupled receptor ligands. In the synthesis of sigma receptor ligands, derivatives built from this core structure demonstrate exceptional potency and selectivity. Specifically, the analog WC-59, synthesized from this bicyclic framework, shows a binding affinity of 0.82 nM for the target sigma-2 receptor and exhibits a remarkable 2087-fold selectivity over the off-target sigma-1 receptor.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | Sigma-2 Receptor: 0.82 nM (for derived ligand WC-59) |
| Comparator Or Baseline | Sigma-1 Receptor: >1700 nM (for derived ligand WC-59) |
| Quantified Difference | 2087-fold higher affinity for sigma-2 vs. sigma-1 receptor. |
| Conditions | In vitro competitive radioligand binding assay. |
For researchers in drug discovery, this demonstrates the scaffold's proven ability to yield final compounds with high, sub-nanomolar potency and exceptional target selectivity, reducing potential off-target effects.
The reduction of the 3-keto group to the corresponding alcohol is a common and critical transformation for this intermediate, as the stereochemistry of the resulting alcohol (endo vs. exo) dictates the biological activity of many final products. The nature of the N-substituent directly influences this stereochemical outcome. Reduction of the N-benzyl analog (a close electronic and steric proxy for N-Cbz) with sodium borohydride yields the corresponding alcohols in a 90:10 endo:exo ratio. In contrast, the N-Boc analog provides a lower selectivity of 85:15 under similar conditions.
| Evidence Dimension | Diastereomeric Ratio (endo:exo alcohol) |
| Target Compound Data | 90:10 (for N-benzyl analog) |
| Comparator Or Baseline | N-Boc analog: 85:15 |
| Quantified Difference | The N-benzyl/Cbz type protection provides a 5% higher yield of the often-desired endo isomer compared to the N-Boc analog. |
| Conditions | Reduction with Sodium Borohydride (NaBH4). |
Procuring the Cbz-protected ketone provides a quantifiable advantage in stereocontrol for subsequent reductions, leading to higher purity of the desired diastereomer and simplifying downstream purification.
This compound is the material of choice when the synthetic route requires the stability of the nitrogen protecting group during acid-catalyzed reactions, such as the removal of other acid-labile groups (e.g., Boc, t-butyl esters) or acid-mediated cyclizations.
As a core building block, this ketone is a validated starting point for the synthesis of high-affinity, selective sigma-2 receptor ligands for applications in oncology and neurology, where achieving high selectivity against the sigma-1 subtype is critical.
When the target molecule requires the endo-alcohol configuration for optimal biological activity, using this N-Cbz ketone as the precursor offers a superior diastereomeric ratio upon reduction compared to N-Boc alternatives, improving yield and simplifying purification of the desired stereoisomer.